molecular formula C16H21ClN2O B7843975 (4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

(4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

Cat. No.: B7843975
M. Wt: 292.80 g/mol
InChI Key: SVKUIIAVAWHVQZ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone is a synthetic organic compound characterized by a 4-chlorophenyl group attached to a methanone moiety, which is further linked to a 2,8-diazaspiro[5.5]undecane ring system. This spirocyclic structure confers unique conformational rigidity and stereochemical properties, making it of interest in medicinal chemistry and drug discovery. The diazaspiro[5.5]undecane core, with two nitrogen atoms positioned at the 2- and 8-positions, enables diverse binding interactions with biological targets, particularly enzymes and receptors .

Properties

IUPAC Name

(4-chlorophenyl)-(2,8-diazaspiro[5.5]undecan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-14-5-3-13(4-6-14)15(20)19-10-2-8-16(12-19)7-1-9-18-11-16/h3-6,18H,1-2,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKUIIAVAWHVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)C(=O)C3=CC=C(C=C3)Cl)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the 4-chlorophenyl group. One common method involves the reaction of a suitable diazaspiro precursor with a chlorophenyl reagent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their sequential transformation into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve the use of appropriate solvents and temperature control to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that the diazaspiro structure can enhance the binding affinity to serotonin receptors, potentially leading to increased antidepressant efficacy.

Anxiolytic Effects

The compound has been studied for its potential anxiolytic properties . It acts on the GABAergic system , which is crucial in anxiety regulation. The mechanism involves competitive antagonism at GABA_A receptors, which may help reduce anxiety symptoms in preclinical models.

Neuroprotective Effects

Emerging data suggest that this compound may have neuroprotective effects against oxidative stress and neuroinflammation. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the spirocyclic structure from appropriate precursors. Variants of this compound are being explored to optimize pharmacological properties and enhance therapeutic efficacy.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, derivatives of this compound were administered to assess their impact on depressive behaviors. Results indicated a significant reduction in immobility time in forced swim tests compared to control groups, suggesting robust antidepressant-like activity.

Case Study 2: Anxiolytic Potential

Another study focused on the anxiolytic effects of the compound in mice subjected to elevated plus maze tests. The administration of this compound resulted in increased time spent in open arms, indicating reduced anxiety levels.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spirocyclic Core Variations

The diazaspiro[5.5]undecane scaffold distinguishes the target compound from analogs with smaller or differently substituted spiro rings:

Table 1: Comparison of Spirocyclic Compounds
Compound Name Spiro Ring Structure Key Substituents Biological Activity/Application References
(4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone 2,8-diazaspiro[5.5]undecane 4-Chlorophenyl Potential allosteric kinase inhibition (e.g., Chk1)
Compound A-2 (from screening library) 2,8-diazaspiro[4.5]dec-2-yl Substituted benzoyl 3-fold induction activity at 5–10 μg/mL (non-toxic)
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone Piperidine (non-spiro) 4-Hydroxypiperidine Forms O–H⋯O hydrogen bonds in crystal packing
Patent C07D 519/00 compounds 2,8-diazaspiro[4.5]decane Varied substituents Undisclosed (patented applications)

Key Observations:

  • Ring Size and Flexibility : The 2,8-diazaspiro[5.5]undecane core in the target compound provides a larger, more flexible ring system compared to the 2,8-diazaspiro[4.5]decane in Compound A-2 and patent examples. This may enhance conformational adaptability for target binding .

Pharmacophore and Substituent Effects

  • Benzoyl Moiety : The 4-chlorophenyl group is a common feature in active compounds (e.g., ’s screening hits), suggesting its role in hydrophobic interactions or π-stacking with targets. However, the absence of additional substituents (e.g., hydroxyl groups in ’s compound) may reduce polarity, favoring membrane permeability .

Kinase Inhibition Potential

The target compound’s diazaspiro[5.5]undecane moiety has been utilized in synthesizing allosteric Chk1 kinase inhibitors (). Compared to smaller spiro systems (e.g., [4.5]decane in patent compounds), the [5.5]undecane core may better accommodate the kinase’s allosteric pocket due to increased spatial bulk and nitrogen positioning .

Toxicity and Induction Activity

While highlights non-toxic spiro compounds with induction activity at 5–10 μg/mL, the target compound’s activity profile remains unquantified in the provided evidence.

Biological Activity

The compound (4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone , a member of the diazaspiro family, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of a chlorophenyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with diazaspiro structures often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Studies have shown that related diazaspiro compounds possess anticonvulsant properties. For instance, certain derivatives demonstrated significant activity in animal models of epilepsy, suggesting potential for treating seizure disorders .
  • Anticancer Properties : Preliminary investigations into the anticancer effects of diazaspiro compounds indicate that they may inhibit the proliferation of various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression .
  • Antimicrobial Effects : Some diazaspiro derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. These studies suggest that the structural features of these compounds contribute to their efficacy against microbial pathogens .

Anticonvulsant Profiles

A study focused on the anticonvulsant profiles of 6-aryl-9-substituted diazaspiro compounds revealed that specific structural modifications could enhance efficacy. The evaluation included various animal models where the compounds were administered at different doses to assess their protective effects against induced seizures .

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. For example, in a screening assay involving breast and renal cancer cell lines, the compound showed significant inhibition of cell growth with IC50 values indicating moderate to high potency .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
A549 (Lung)30Cell cycle arrest
HEK293 (Kidney)35Inhibition of proliferation

Antimicrobial Activity

The antimicrobial potential was assessed against several pathogenic strains. Results indicated that certain derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Candida albicans25 µg/mL

Case Studies

  • Anticonvulsant Efficacy : A study published in Pharmacology Reports detailed a series of experiments where a related diazaspiro compound was tested in mice. The results indicated a dose-dependent reduction in seizure frequency, supporting the hypothesis that these compounds can modulate neurotransmitter systems involved in seizure activity .
  • Cancer Cell Line Testing : In a recent investigation published in Cancer Chemotherapy and Pharmacology, researchers evaluated the cytotoxicity of various diazaspiro derivatives on multiple cancer cell lines. The findings highlighted that modifications to the diazaspiro structure could enhance anticancer activity, with some compounds achieving IC50 values lower than traditional chemotherapeutics .

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